2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

alpha-1 adrenoceptor radioreceptor assay IC50

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol (CAS 132194-30-0), also designated O-desmethylnaftopidil (DMN), is the O-demethylated active metabolite of the alpha-1 adrenoceptor antagonist naftopidil. It belongs to the aryloxypiperazine class of alpha-1 adrenoceptor blockers and retains dual pharmacological activity: competitive alpha-1 adrenoceptor antagonism and Ca2+ channel blockade in vascular and cardiac muscle.

Molecular Formula C23H26N2O3
Molecular Weight 378.5 g/mol
CAS No. 132194-30-0
Cat. No. B165448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol
CAS132194-30-0
SynonymsO-demethylnaftopidil
O-desmethylnaftopidil
Molecular FormulaC23H26N2O3
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O
InChIInChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2
InChIKeySRBVIBLTYWRHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol (O-Desmethylnaftopidil): Chemical Identity and Pharmacological Class


2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol (CAS 132194-30-0), also designated O-desmethylnaftopidil (DMN), is the O-demethylated active metabolite of the alpha-1 adrenoceptor antagonist naftopidil [1]. It belongs to the aryloxypiperazine class of alpha-1 adrenoceptor blockers and retains dual pharmacological activity: competitive alpha-1 adrenoceptor antagonism and Ca2+ channel blockade in vascular and cardiac muscle [2]. DMN possesses a phenolic hydroxyl group at the 2-position of the phenyl ring, distinguishing it from the parent compound which bears a methoxy substituent [1]. The compound is a racemic mixture containing a chiral secondary alcohol center and is primarily utilized as an analytical reference standard for pharmacokinetic and metabolism studies, and as a tool compound for investigating alpha-1 adrenoceptor subtype pharmacology [2][3].

Why Naftopidil Metabolites Cannot Be Interchanged: The Case for O-Desmethylnaftopidil-Specific Selection


The three primary active metabolites of naftopidil—O-desmethylnaftopidil (DMN), (phenyl)hydroxy-naftopidil (PHN), and (naphthyl)hydroxy-naftopidil (NHN)—exhibit quantitatively distinct pharmacological profiles despite sharing a common parent scaffold [1]. Their alpha-1 adrenoceptor binding affinities span an approximately 11-fold range (IC50 values from 52.7 to 585.0 nmol/L), and only DMN demonstrates a quantified reduction in coronary perfusion pressure (33%) in isolated heart preparations [2]. Furthermore, DMN formation proceeds via a CYP2C9-dependent O-demethylation pathway that occurs only to a minor extent in vivo, making DMN a low-abundance metabolite with stereoselective excretion kinetics not observed for the parent drug [1][3]. These differences preclude the assumption that any naftopidil-related compound can serve as a functional substitute for DMN in analytical method validation, pharmacokinetic modeling, or receptor pharmacology studies.

Quantitative Differentiation of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol Against Closest Analogs


Alpha-1 Adrenoceptor Binding Affinity: Positioned Between NHN and PHN Among Naftopidil Metabolites

O-Desmethylnaftopidil (DMN) exhibits an intermediate alpha-1 adrenoceptor binding affinity among the three naftopidil metabolites. In a direct head-to-head radioreceptor assay, DMN displayed an IC50 of 433.0 nmol/L, compared with naftopidil (235.0 nmol/L), (phenyl)hydroxy-naftopidil (PHN; 585.0 nmol/L), and (naphthyl)hydroxy-naftopidil (NHN; 52.7 nmol/L) [1]. DMN is therefore approximately 1.8-fold less potent than the parent drug naftopidil, 1.35-fold more potent than PHN, and 8.2-fold less potent than NHN at the alpha-1 adrenoceptor. All metabolites, like the parent, showed no alpha-2 or beta-adrenoceptor affinity [1].

alpha-1 adrenoceptor radioreceptor assay IC50 metabolite pharmacology antihypertensive

Coronary Perfusion Pressure Reduction: A DMN-Specific Cardiovascular Effect Among Naftopidil Metabolites

In constant-flow Langendorff guinea pig heart preparations, DMN uniquely reduced coronary perfusion pressure by 33% among the three metabolites tested, while all three compounds (DMN, PHN, NHN) decreased contractile force by 66–81% and slowed spontaneous heart rate by 28–48% [1]. The fibrillation threshold increased more than 10-fold across all three metabolites. In voltage-clamped ventricular cardiomyocytes, all three compounds depressed the calcium current (ICa) in a concentration-dependent manner (10⁻⁶–10⁻⁴ M), with pD2 values of approximately 5.5 for negative inotropic effects in papillary muscles [1]. The perfusion pressure reduction observed with DMN provides a quantifiable vascular endpoint not separately reported for PHN or NHN in the same study.

coronary perfusion pressure Ca2+ antagonism Langendorff heart cardiovascular pharmacology vasodilation

Stereoselective Excretion: DMN Enantiomers Exhibit Differential Elimination Not Observed for Parent Naftopidil

Following single oral administration of racemic naftopidil to rats, fecal excretion of naftopidil (NAF) enantiomers was nonstereoselective, whereas the O-desmethyl metabolite (DMN) displayed stereoselective excretion with significantly higher levels of (+)-DMN compared to (−)-DMN [1]. This was demonstrated using a validated online column-switching chiral HPLC method with fluorescence detection (λex 290 nm, λem 340 nm), achieving baseline separation on a Chiralpak IA column [1]. The assay showed linearity ranges of 22.5–15,000 ng/mL for NAF enantiomers and 35–25,000 ng/mL for DMN enantiomers, with intra- and inter-day variations below 10% [1]. This stereoselective disposition indicates that DMN formation and/or elimination is enantiomer-dependent, unlike the parent drug.

stereoselective metabolism enantiomer excretion chiral HPLC pharmacokinetics bioanalytical method

CYP2C9-Dependent O-Demethylation: A Defined Metabolic Route Distinct from Aromatic Hydroxylation Pathways

The formation of O-desmethylnaftopidil (DMN) from naftopidil is mediated primarily by CYP2C9, with CYP2C19 contributing additionally to the metabolism of the R(+)-enantiomer [1]. In human liver microsome (HLM) studies, CYP2C9 and CYP2C19 inhibitors strongly inhibited R(+)-NAF metabolism, while CYP1A2, CYP2C8, CYP2D6, and CYP3A4/5 inhibitors showed only moderate effects [1]. This is mechanistically distinct from the aromatic hydroxylation pathways that generate PHN and NHN, although CYP2C9 also participates in those reactions [1]. The O-demethylation pathway occurs to a minor extent in all species investigated (rat, dog, mouse, human), with hydroxylation of the phenyl or naphthyl moieties being the preferred metabolic routes [2].

CYP2C9 cytochrome P450 drug metabolism O-demethylation enzyme kinetics

Physicochemical Differentiation: Lower Molecular Weight and Distinct Hydrogen Bonding Capacity Versus Parent Naftopidil

O-Desmethylnaftopidil (DMN, C23H26N2O3, MW 378.47 g/mol) differs from naftopidil (C24H28N2O3, MW 392.49 g/mol) by the replacement of a methoxy group (–OCH3) with a phenolic hydroxyl group (–OH) on the phenyl ring [1][2]. This structural change results in a molecular weight reduction of 14.02 g/mol and increases the hydrogen bond donor count from 1 (naftopidil) to 2 (DMN) . The predicted LogP for DMN is approximately 3.11, compared with naftopidil's LogP of approximately 3.41 or an experimentally determined octanol/water partition coefficient of 75 [3]. The additional H-bond donor capacity and slightly lower lipophilicity of DMN may influence chromatographic retention, solubility in aqueous media, and membrane permeability relative to the parent drug.

molecular weight LogP hydrogen bond donor physicochemical property solubility

High-Value Application Scenarios for 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol Based on Quantitative Evidence


Enantioselective Pharmacokinetic Studies Requiring a Stereoselectively Eliminated Metabolite Standard

DMN is the metabolite of choice for enantioselective bioanalytical method development and validation because it undergoes stereoselective excretion—with higher (+)-DMN levels—while the parent naftopidil is excreted nonstereoselectively [1]. The validated online column-switching chiral HPLC method (LLOQ: 35 ng/mL for DMN enantiomers; linearity: 35–25,000 ng/mL; intra-/inter-day variation <10%) provides a ready framework for laboratories quantifying DMN in biological matrices [1]. Procurement of authenticated DMN reference standard is essential for calibrating such chiral assays.

CYP2C9 Pharmacogenetic Probe Studies Using DMN as a Pathway-Specific Metabolic Endpoint

Because DMN formation proceeds primarily via CYP2C9-mediated O-demethylation—a quantitatively minor but mechanistically defined pathway—the compound serves as a selective probe metabolite for assessing CYP2C9 activity in human liver microsome or recombinant enzyme systems [2]. This is distinct from PHN and NHN, whose formation via aromatic hydroxylation is also CYP2C9-dependent but proceeds through different chemical mechanisms and represents the major metabolic routes [3]. DMN therefore enables CYP2C9 phenotyping with a metabolite endpoint that is orthogonal to hydroxylation-based probes.

Cardiovascular Pharmacology Models Evaluating Metabolite-Specific Vasodilation

DMN demonstrated a 33% reduction in coronary perfusion pressure in the Langendorff isolated guinea pig heart model—a vascular endpoint uniquely quantified for this metabolite among the three naftopidil metabolites investigated [4]. Researchers studying the relative contribution of individual metabolites to naftopidil's overall vasodilatory and Ca2+ antagonistic effects should include DMN as a distinct pharmacological entity, given that its coronary vascular effect is established while parallel data for PHN and NHN were not separately reported [4].

Metabolite Reference Standard Procurement for Bioequivalence and Impurity Profiling

For pharmaceutical quality control laboratories developing HPLC methods for naftopidil formulations, DMN represents a critical impurity and metabolite marker. Its distinct physicochemical properties—lower molecular weight (378.47 vs. 392.49 g/mol), additional H-bond donor (2 vs. 1), and reduced LogP (~3.11 vs. ~3.41)—necessitate different chromatographic retention behavior compared to the parent drug . Authenticated DMN reference material with documented purity (typically ≥95%) is required for system suitability testing, relative response factor determination, and impurity limit validation in naftopidil drug product analysis.

Quote Request

Request a Quote for 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.